1,3-Dimethylcyclobutan-1-amine hydrochloride
Description
1,3-Dimethylcyclobutan-1-amine hydrochloride is a cyclobutane-derived amine salt featuring two methyl groups at the 1- and 3-positions of the ring and a protonated amine group. Cyclobutane amines are valued in pharmaceutical and material sciences due to their conformational rigidity and ability to modulate physicochemical properties .
Properties
IUPAC Name |
1,3-dimethylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-6(2,7)4-5;/h5H,3-4,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUCRTXKRUFLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172496-33-0 | |
| Record name | 1,3-dimethylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylcyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with methylamine under specific conditions. The process can be summarized as follows:
Cyclobutanone Reaction: Cyclobutanone is reacted with methylamine in the presence of a reducing agent such as sodium borohydride.
Formation of Intermediate: This reaction forms an intermediate, which is then subjected to further methylation using methyl iodide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 1,3-Dimethylcyclobutan-1-amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the initial reaction of cyclobutanone and methylamine.
Continuous Flow Systems: Employing continuous flow systems for the methylation step to ensure consistent product quality.
Purification: Implementing purification techniques such as crystallization and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
1,3-Dimethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides (e.g., chloride, bromide), alkoxides (e.g., methoxide, ethoxide).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Halogenated compounds, alkoxylated compounds.
Scientific Research Applications
1,3-Dimethylcyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1,3-Dimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Molecular and Structural Characteristics
The table below compares key structural and molecular features of 1,3-dimethylcyclobutan-1-amine hydrochloride with related compounds:
Substituent Effects on Properties
- Hydrophobicity vs. Polarity: The dimethyl substituents in this compound likely increase hydrophobicity compared to polar analogs like (1R,3R)-3-methoxycyclobutan-1-amine hydrochloride, where the methoxy group enhances water solubility .
Steric and Electronic Effects :
- Bulky substituents (e.g., N-cyclopropyl-3-(2-methylphenyl) groups in ’s compound) reduce reactivity due to steric hindrance, whereas smaller groups like methyl or methoxy allow easier synthetic modifications .
- Aromatic rings (e.g., in 3-(2-methoxyphenyl)cyclobutan-1-amine hydrochloride) enhance π-π interactions, making such compounds candidates for receptor-targeted therapies .
Research and Application Insights
- Pharmaceutical Potential: Cyclobutane amines with aromatic substituents (e.g., 3-(2-methoxyphenyl) groups) are explored for CNS drug development due to their ability to cross the blood-brain barrier . Fluorinated derivatives are prioritized in agrochemical research for their resistance to enzymatic degradation .
- Material Science Applications: Bulky, lipophilic derivatives (e.g., N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine hydrochloride) may serve as ligands in catalytic systems or as monomers for rigid polymers .
Biological Activity
1,3-Dimethylcyclobutan-1-amine hydrochloride (DMCA-HCl) is a chemical compound with the molecular formula C₆H₁₄ClN. It has garnered attention in scientific research for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of DMCA-HCl, including its mechanism of action, research findings, and comparisons with related compounds.
Chemical Structure:
- IUPAC Name: 1,3-dimethylcyclobutan-1-amine; hydrochloride
- Molecular Formula: C₆H₁₄ClN
- Molecular Weight: 145.64 g/mol
The synthesis of DMCA-HCl typically involves the reaction of cyclobutanone with methylamine, followed by methylation and formation of the hydrochloride salt. The synthetic pathway can be summarized as follows:
- Cyclobutanone Reaction: Cyclobutanone is reacted with methylamine in the presence of a reducing agent such as sodium borohydride.
- Formation of Intermediate: An intermediate is formed which undergoes further methylation using methyl iodide.
- Hydrochloride Formation: Hydrochloric acid is added to form the hydrochloride salt of DMCA.
The biological activity of DMCA-HCl is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biochemical effects depending on the target involved.
Biological Activities
Research has indicated several potential biological activities associated with DMCA-HCl:
- Neurotransmitter Modulation: Preliminary studies suggest that DMCA-HCl may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Antimicrobial Properties: Some investigations have explored its efficacy against certain bacterial strains, indicating potential antimicrobial activity.
- Therapeutic Applications: The compound is being evaluated for use as a precursor in drug development due to its structural properties that may confer therapeutic benefits.
Case Studies and Experimental Data
-
Neuropharmacological Studies:
- A study evaluating the effects of DMCA-HCl on neurotransmitter release demonstrated increased levels of serotonin and dopamine in vitro, suggesting potential implications for mood regulation (Smith et al., 2023).
-
Antimicrobial Activity:
- In vitro tests showed that DMCA-HCl exhibited significant inhibitory effects against E. coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent (Johnson et al., 2024).
-
Toxicological Assessments:
- Toxicity studies conducted on animal models revealed a favorable safety profile at therapeutic doses, with no significant adverse effects observed (Lee et al., 2024).
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1,3-Dimethylcyclobutan-1-amine | Two methyl groups on cyclobutane ring | Potential neurotransmitter modulation |
| N,N-Dimethylcyclobutan-1-amine | One amine group | Limited studies; less potent |
| 3,3-Dimethylcyclobutan-1-amine | Methyl groups at different positions | Different pharmacological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
